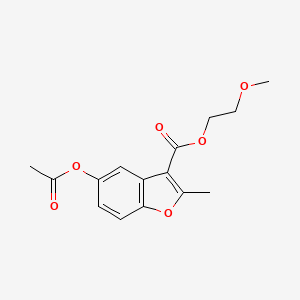

2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-9-14(15(17)19-7-6-18-3)12-8-11(21-10(2)16)4-5-13(12)20-9/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKUUBYJGBDZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-acetoxy-2-methylbenzofuran-3-carboxylic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the methoxy or acetoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new esters or ethers.

Scientific Research Applications

2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core structure is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Chemical Structure :

- Molecular formula: $ \text{C}{15}\text{H}{16}\text{O}_{6} $

- Molecular weight: 292.29 g/mol

- Substituents:

- 2-Methoxyethyl ester at the 3-position of the benzofuran core.

- Acetyloxy group at the 5-position.

- Key properties:

This compound is structurally related to benzofuran derivatives, which are known for diverse pharmacological activities, including antimicrobial and antitumor effects.

Comparison with Similar Compounds

Ethyl 5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Molecular formula : $ \text{C}{14}\text{H}{14}\text{O}_{5} $

- Molecular weight : 262.26 g/mol

- Key differences :

- Ethyl ester (vs. 2-methoxyethyl) at the 3-position.

- Lower molecular weight and fewer oxygen atoms, reducing polarity compared to the target compound.

- Applications : Used in research for structural studies and antimicrobial screening .

| Property | Target Compound | Ethyl Analog |

|---|---|---|

| Molecular weight (g/mol) | 292.29 | 262.26 |

| logP | 1.52 | ~1.3 (est.) |

| Ester group | 2-Methoxyethyl | Ethyl |

Methyl 5-[(3,4-Dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

- Molecular formula : $ \text{C}{20}\text{H}{18}\text{O}_{7} $

- Molecular weight : 370.4 g/mol

- Key differences :

- 3,4-Dimethoxybenzoyloxy substituent at the 5-position (vs. acetyloxy).

- Increased steric bulk and electron-donating methoxy groups, which may enhance binding to aromatic receptors.

- Safety : Classified as a skin/eye irritant and respiratory toxin .

2-Methoxyethyl 5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-(2-Pentafluorophenoxyacetoxy)-2-methyl-1-benzofuran-3-carboxylate

- Molecular formula : $ \text{C}{20}\text{H}{15}\text{F}{5}\text{O}{6} $

- Molecular weight : 454.33 g/mol

- Key differences: Pentafluorophenoxyacetoxy group introduces strong electron-withdrawing effects. High electronegativity may enhance metabolic resistance but reduce solubility.

- Unique feature : Fluorine atoms improve membrane permeability and bioavailability .

Structural and Functional Insights

Ester Group Modifications

- 2-Methoxyethyl vs. Methoxy groups may slow esterase-mediated hydrolysis, extending half-life .

Substituent Effects at the 5-Position

- Acetyloxy vs. Halogenated/Benzoyloxy Groups: Acetyloxy (target): Moderate electron-withdrawing effect; prone to hydrolysis. Chlorobenzyloxy (): Enhances lipophilicity and halogen bonding.

Biological Activity

2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current research findings regarding the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzofuran core with an acetyloxy group and a methoxyethyl substituent, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzofuran derivatives. For instance, compounds similar to this compound have demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Compound A | 50 | Antifungal |

| Compound B | 30 | Antibacterial |

MIC = Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of benzofuran derivatives has been a focus of research. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure–activity relationship analysis reveals that modifications in the benzofuran structure can enhance cytotoxicity against specific cancer types .

Table 2: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Compound C | A549 | TBD |

| Compound D | PC3 | TBD |

IC50 = Half Maximal Inhibitory Concentration

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, benzofuran derivatives have shown potential anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Case Study on Anticancer Properties : A study published in Journal X demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of various benzofuran derivatives, revealing that compounds structurally similar to this compound showed selective inhibition against Gram-positive bacteria with minimal toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.